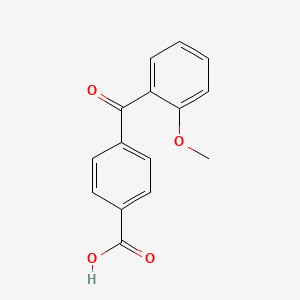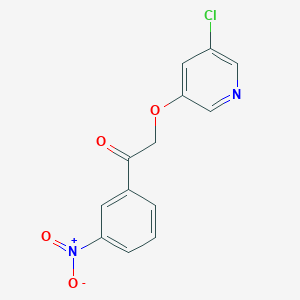
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is an organic compound with the chemical formula C9H10O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione typically involves organic synthesis reactions. One common method involves starting from distillable organic compounds and proceeding through reactions such as acid-base neutralization and sublimation to obtain the pure product . Another method includes the reaction of 1,3-cyclohexanedione with propargyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is a versatile material used in scientific research. Its unique structure allows for diverse applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Catalyst Development: The compound is used in the development of catalysts for chemical reactions.
Materials Science:
Mechanism of Action
The mechanism by which 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
1,3-Cyclohexanedione: A structurally related compound with similar reactivity.
4-(Prop-2-yn-1-yl)cyclopentane: Another compound with a similar propargyl group but a different ring structure.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-prop-2-ynylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,7H,3-6H2 |
InChI Key |
XHFJDFMODUDAJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCC(=O)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[1-(methylthio)ethyl]pyrimidine](/img/structure/B8368486.png)
![3-Acetyl-2,3-dihydrobenzo[d]thiazole-2-carbonitrile](/img/structure/B8368492.png)

![N-[3-(4-Hydroxy-3-aminophenyl)propionyl]piperidine](/img/structure/B8368521.png)
![4-[(alpha-Methyl)-2,6-dimethylbenzyl]imidazole](/img/structure/B8368525.png)









